4-Pyrimidinecarboxaldehyde, 2-[[3-(2-oxo-1-pyrrolidinyl)propyl]amino]-

Medicinal chemistry Building block procurement Structure-activity relationship

4-Pyrimidinecarboxaldehyde, 2-[[3-(2-oxo-1-pyrrolidinyl)propyl]amino]- (CAS 1263279-62-4) is a disubstituted pyrimidine-4-carbaldehyde derivative bearing a 2-oxopyrrolidin-1-yl moiety tethered via a propylamino linker at the pyrimidine 2-position. Its molecular formula is C₁₂H₁₆N₄O₂ (MW 248.28 g/mol), and its canonical SMILES is O=Cc1ccnc(NCCCN2CCCC2=O)n1.

Molecular Formula C12H16N4O2
Molecular Weight 248.28 g/mol
CAS No. 1263279-62-4
Cat. No. B12337867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Pyrimidinecarboxaldehyde, 2-[[3-(2-oxo-1-pyrrolidinyl)propyl]amino]-
CAS1263279-62-4
Molecular FormulaC12H16N4O2
Molecular Weight248.28 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1)CCCNC2=NC=CC(=N2)C=O
InChIInChI=1S/C12H16N4O2/c17-9-10-4-6-14-12(15-10)13-5-2-8-16-7-1-3-11(16)18/h4,6,9H,1-3,5,7-8H2,(H,13,14,15)
InChIKeyUCZKGMGFIMIDKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Pyrimidinecarboxaldehyde, 2-[[3-(2-oxo-1-pyrrolidinyl)propyl]amino]- (CAS 1263279-62-4): Structural Identity and Procurement-Relevant Physicochemical Baseline


4-Pyrimidinecarboxaldehyde, 2-[[3-(2-oxo-1-pyrrolidinyl)propyl]amino]- (CAS 1263279-62-4) is a disubstituted pyrimidine-4-carbaldehyde derivative bearing a 2-oxopyrrolidin-1-yl moiety tethered via a propylamino linker at the pyrimidine 2-position . Its molecular formula is C₁₂H₁₆N₄O₂ (MW 248.28 g/mol), and its canonical SMILES is O=Cc1ccnc(NCCCN2CCCC2=O)n1 . The compound is supplied as a solid or powder with reported purity of ≥95%, and in some cases up to 99%, for research use only . It is structurally encompassed within the Markush formula of patent US8962641B2, which discloses pyrimidine-substituted pyrrolidine derivatives as inhibitors of acetyl-CoA carboxylase (ACC) [1].

Why 4-Pyrimidinecarboxaldehyde, 2-[[3-(2-oxo-1-pyrrolidinyl)propyl]amino]- (CAS 1263279-62-4) Cannot Be Replaced by Generic Pyrimidine-4-carbaldehyde Analogs


The 2-position substituent on the pyrimidine-4-carbaldehyde scaffold directly modulates molecular recognition, physicochemical properties, and biological target engagement. The target compound incorporates a 2-oxopyrrolidin-1-yl group connected through a three-carbon propylamino spacer, generating a hydrogen-bond-capable amide-like motif and increased molecular complexity (MW 248.28, two hydrogen bond acceptors from the oxopyrrolidine carbonyl plus the secondary amine) that is absent in simpler 2-substituted analogs such as 2-(pyrrolidin-1-yl)pyrimidine-4-carbaldehyde (CAS 944901-16-0, MW 177.2) or 2-(dimethylamino)pyrimidine-4-carbaldehyde (CAS 872707-78-3, MW 151.17) . Within the ACC inhibitor chemotype defined by US8962641B2, even subtle modifications to the pyrrolidine substituent and linker length have been shown to alter ACC2 inhibitory potency across a range from low nanomolar to inactive, meaning that procurement of the exact CAS-numbered intermediate is critical for reproducible SAR exploration and patent-consistent composition-of-matter [1].

Quantitative Differentiation Evidence for 4-Pyrimidinecarboxaldehyde, 2-[[3-(2-oxo-1-pyrrolidinyl)propyl]amino]- (CAS 1263279-62-4) Versus Closest Analogs


Molecular Weight and Structural Complexity Differentiation Versus 2-(Pyrrolidin-1-yl)pyrimidine-4-carbaldehyde (CAS 944901-16-0) and 2-(Dimethylamino)pyrimidine-4-carbaldehyde (CAS 872707-78-3)

The target compound (CAS 1263279-62-4, MW 248.28 g/mol, formula C₁₂H₁₆N₄O₂) exhibits a 40% greater molecular weight than the closest pyrrolidine analog 2-(pyrrolidin-1-yl)pyrimidine-4-carbaldehyde (CAS 944901-16-0, MW 177.2 g/mol, C₉H₁₁N₃O) and a 64% greater MW than the simpler amino analog 2-(dimethylamino)pyrimidine-4-carbaldehyde (CAS 872707-78-3, MW 151.17 g/mol, C₇H₉N₃O) . The target compound contains a 2-oxopyrrolidine carbonyl oxygen and a secondary amine NH in the propylamino linker, contributing two additional hydrogen-bond donor/acceptor sites not present in the directly attached pyrrolidine analog . This structural expansion introduces a flexible three-carbon spacer that separates the pyrimidine core from the pyrrolidinone pharmacophore, a feature associated with modulated target binding in ACC inhibitor SAR [1].

Medicinal chemistry Building block procurement Structure-activity relationship

4-Formyl Group Reactivity: Aldehyde Handle for Conjugation and Library Synthesis

The C-4 aldehyde group (formyl substituent, –CHO) on the pyrimidine ring is a reactive electrophilic handle enabling oxime formation, reductive amination, Knoevenagel condensation, and hydrazone ligation chemistries [1]. This functionality is conserved across the analog series (CAS 944901-16-0 and CAS 872707-78-3 also carry the 4-formyl group), but the target compound uniquely pairs this reactive aldehyde with the distal 2-oxopyrrolidinone moiety, allowing simultaneous derivatization at the aldehyde while retaining the pyrrolidinone pharmacophore for target binding. The aldehyde group is documented as a key synthetic entry point for generating compound libraries from pyrimidine-4-carbaldehyde building blocks .

Chemical biology Bioconjugation Fragment-based drug discovery

Class-Level Acetyl-CoA Carboxylase (ACC) Inhibitory Activity: Evidence from Patent US8962641B2

The target compound falls within the generic Markush structure of US8962641B2 (Boehringer Ingelheim), which claims pyrimidine-substituted pyrrolidine derivatives as inhibitors of acetyl-CoA carboxylase(s) (ACC1 and ACC2) [1]. Although compound-specific IC₅₀ data for CAS 1263279-62-4 have not been published in peer-reviewed literature, representative examples from the same patent (e.g., BDBM47172, US8962641 Example 8.1/8.65) demonstrate ACC2 IC₅₀ values of 55 nM and 80 nM at pH 7.5 [2]. The patent explicitly teaches that the nature of the pyrrolidine substitution and the linker moiety modulate ACC inhibitory potency, positioning the 2-oxopyrrolidinylpropylamino motif as a distinct chemotype within this IP space [1].

Metabolic disease ACC inhibitor Obesity Type-2 diabetes

Supplier-Reported Purity and Procurement Readiness Comparison

Commercially, CAS 1263279-62-4 is available from QiyueBio at a stated purity of 99% (solid/powder, storage at -20°C, protected from light), with pack sizes ranging from 100 mg to 5 g . In contrast, the closest analog 2-(pyrrolidin-1-yl)pyrimidine-4-carbaldehyde (CAS 944901-16-0) is primarily offered via custom synthesis with no standard stock availability and typical purity of 95% [1]. The simpler analog 2-(dimethylamino)pyrimidine-4-carbaldehyde (CAS 872707-78-3) is available at ≥95% purity from catalog suppliers . The target compound's off-the-shelf availability at 99% purity reduces lead time and eliminates the need for in-house purification before use in sensitive biochemical assays.

Chemical procurement Reference standard Analytical chemistry

Recommended Application Scenarios for 4-Pyrimidinecarboxaldehyde, 2-[[3-(2-oxo-1-pyrrolidinyl)propyl]amino]- (CAS 1263279-62-4) Based on Quantitative Evidence


ACC Inhibitor Lead Optimization and SAR Campaigns Within the US8962641 Chemotype

Medicinal chemistry teams pursuing acetyl-CoA carboxylase (ACC1/ACC2) inhibitors for metabolic disease (obesity, type-2 diabetes, NASH) can employ CAS 1263279-62-4 as a key intermediate for generating focused compound libraries within the Boehringer Ingelheim patent space . The 4-formyl group serves as a versatile derivatization point for introducing diverse side chains while retaining the 2-oxopyrrolidinylpropylamino pharmacophore that is a hallmark of this chemotype. Representative ACC2 IC₅₀ values of 55–80 nM have been demonstrated for structurally related examples from US8962641, providing a potency benchmark for SAR optimization .

Bifunctional Building Block for PROTAC and Bioconjugate Synthesis

The simultaneous presence of a reactive aldehyde handle at C-4 and a pre-installed 2-oxopyrrolidinone moiety at the C-2 position makes this compound suitable as a bifunctional scaffold for proteolysis-targeting chimera (PROTAC) linker attachment or fluorophore conjugation . The aldehyde can undergo oxime or hydrazone ligation under mild conditions, while the pyrrolidinone-containing side chain provides a structurally defined motif that can engage target proteins or E3 ligase binding pockets identified through ACC inhibitor SAR .

Chemical Probe Development Requiring Defined Linker Geometry

The three-carbon propylamino spacer between the pyrimidine core and the 2-oxopyrrolidine ring introduces a specific linker geometry (four rotatable bonds in the side chain) that differs from directly attached pyrrolidine analogs . This defined topology can be exploited in chemical probe design where linker length and flexibility influence target engagement kinetics and selectivity. The compound's higher molecular weight and additional H-bond donor (secondary amine NH) relative to simpler 2-substituted pyrimidine-4-carbaldehydes may confer distinct binding-mode characteristics .

Reference Standard for Analytical Method Development and Quality Control

With a supplier-reported purity of 99% and availability in defined pack sizes (100 mg to 5 g), CAS 1263279-62-4 can serve as an external reference standard for HPLC-MS method development, impurity profiling, and batch-to-batch consistency evaluation in larger-scale synthesis campaigns . Its well-defined molecular formula (C₁₂H₁₆N₄O₂), exact mass (248.28 g/mol), and characteristic SMILES string (O=Cc1ccnc(NCCCN2CCCC2=O)n1) facilitate unambiguous identification by LC-HRMS .

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